Trichloro(2-((chloromethyl)phenyl)ethyl)silane
Overview
Description
Trichloro(2-((chloromethyl)phenyl)ethyl)silane is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. It is a colorless liquid that is soluble in organic solvents .
Molecular Structure Analysis
The Trichloro(2-((chloromethyl)phenyl)ethyl)silane molecule contains a total of 24 bond(s). There are 14 non-H bond(s), 6 multiple bond(s), 2 rotatable bond(s), 6 aromatic bond(s), and 1 six-membered ring .Physical And Chemical Properties Analysis
Trichloro(2-((chloromethyl)phenyl)ethyl)silane has a density of 1.4±0.1 g/cm3, a boiling point of 137.7±13.0 °C at 760 mmHg, and a refractive index of 1.464 .Scientific Research Applications
Chemical Bonding and Reactivity
Research has delved into the unique bonding and reactivity patterns of silanes, including those related to trichloro(phenylethyl)silane derivatives. Studies on Si–H and Si–C bond activation have unveiled complex mechanisms involving dinuclear complexes, showcasing the potential for novel catalytic processes and synthesis routes Osakada et al., 1997. Similarly, the stability and hydrolysis behavior of chlorophenylsilanes have been investigated, providing insights into the resilience of silicon-carbon bonds under various conditions Andrianov & Odinets, 1957.
Materials and Polymer Chemistry
Silicon-based compounds, including trichloro(phenylethyl)silane derivatives, have found application in the development of novel materials and polymers. For instance, star-shaped arylacetylene resins derived from trichlorinated silanes have been synthesized, exhibiting high flexural modulus and excellent heat resistance, suitable for aerospace applications Dai et al., 2020. Additionally, oligo(ethylene glycol)-terminated alkyltrichlorosilanes have been developed for creating protein-resistant coatings on glass and metal oxide surfaces, demonstrating the versatility of silane chemistry in surface engineering Lee & Laibinis, 1998.
Safety And Hazards
properties
IUPAC Name |
trichloro-[2-[2-(chloromethyl)phenyl]ethyl]silane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10Cl4Si/c10-7-9-4-2-1-3-8(9)5-6-14(11,12)13/h1-4H,5-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXSLEABRPLKKBE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC[Si](Cl)(Cl)Cl)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl4Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70871784 | |
Record name | Trichloro{2-[2-(chloromethyl)phenyl]ethyl}silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70871784 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Trichloro(2-((chloromethyl)phenyl)ethyl)silane | |
CAS RN |
58274-32-1 | |
Record name | Trichloro(2-((chloromethyl)phenyl)ethyl)silane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058274321 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.